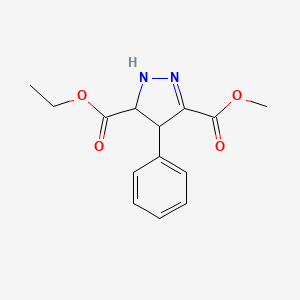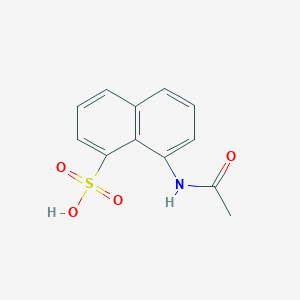
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is a chemical compound with the molecular formula C9H7F3O2S and a molecular weight of 236.21 g/mol It is characterized by the presence of a trifluoromethyl group and a phenylsulfinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- typically involves the reaction of 1,1,1-trifluoroacetone with a phenylsulfinyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential neuroprotective effects against apoptosis in cerebellar granule neurons.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to inhibit apoptosis in neurons by modulating specific signaling pathways . The trifluoromethyl and phenylsulfinyl groups play a crucial role in its biological activity.
Comparison with Similar Compounds
- 1,1,1-Trifluoro-3-phenyl-2-propanone
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoroacetone
- 3-Bromo-1,1,1-trifluoroacetone
Comparison: 2-Propanone, 1,1,1-trifluoro-3-(phenylsulfinyl)- is unique due to the presence of both trifluoromethyl and phenylsulfinyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
100422-17-1 |
|---|---|
Molecular Formula |
C9H7F3O2S |
Molecular Weight |
236.21 g/mol |
IUPAC Name |
3-(benzenesulfinyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)8(13)6-15(14)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
PMMMJCZNZHNBQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)
![Bicyclo[3.3.1]nonan-3-ol](/img/structure/B3044699.png)











![7-Isopropyl-1H-benzo[D]imidazole](/img/structure/B3044718.png)
